(E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid
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Overview
Description
(E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a chloro-substituted aromatic ring and a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid typically involves the condensation of 5-chloro-2,3-dimethoxybenzaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid
- (E)-3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid
- (E)-3-(5-Chloro-2,4-dimethoxyphenyl)prop-2-enoic acid
Uniqueness
(E)-3-(5-Chloro-2,3-dimethoxyphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and interactions with biological targets. This distinct structure may confer unique properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(E)-3-(5-chloro-2,3-dimethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14/h3-6H,1-2H3,(H,13,14)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKGDLCPMVXERQ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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